

Introduction: The Versatile Scaffolding of 1-Tetralone

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Compound of Interest

Compound Name: 1-Tetralone

Cat. No.: B052770

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1-Tetralone, a bicyclic aromatic ketone, serves as a cornerstone in synthetic organic and medicinal chemistry. Its unique structure, a fusion of a benzene ring and a cyclohexanone ring, provides a versatile platform for chemical modifications, making it an invaluable precursor for a wide range of commercially significant compounds. This guide offers a comprehensive overview of **1-Tetralone**, from its fundamental properties to its applications in cutting-edge research and development.

CAS Number: 529-34-0^{[1][2]} Preferred IUPAC Name: 3,4-Dihydronaphthalen-1(2H)-one^{[2][3]}

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. **1-Tetralone** is a colorless to light brown oily liquid with a faint, characteristic odor.^{[3][4]} It is insoluble in water but readily dissolves in most organic solvents.^{[3][5]}

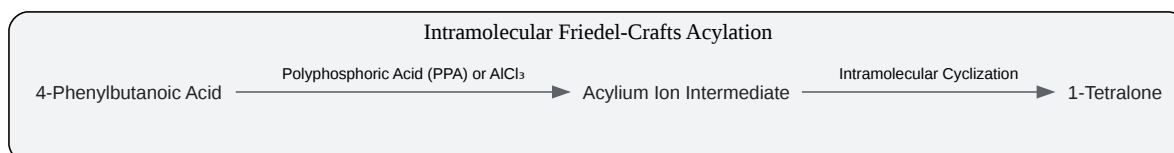
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[1][2]
Molar Mass	146.19 g/mol	[1][2]
Appearance	Colorless to light brown liquid	[3][4]
Density	1.099 g/cm ³ (at 25 °C)	[3][6]
Melting Point	2–7 °C	[3][6]
Boiling Point	255–257 °C	[2][3]
Refractive Index (n _D ²⁰)	1.5672	[2][3]
UV Absorption (Hexane)	λ _{max} 247.5 nm, 290 nm	[2][6]

Synthesis of 1-Tetralone: Established and Modern Methodologies

The synthesis of **1-Tetralone** can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Intramolecular Friedel-Crafts Acylation

A prevalent laboratory and industrial method for synthesizing **1-Tetralone** is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[3][4] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or hydrofluoric acid.[4] The use of 4-phenylbutyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed, often with shorter reaction times.[3][4]



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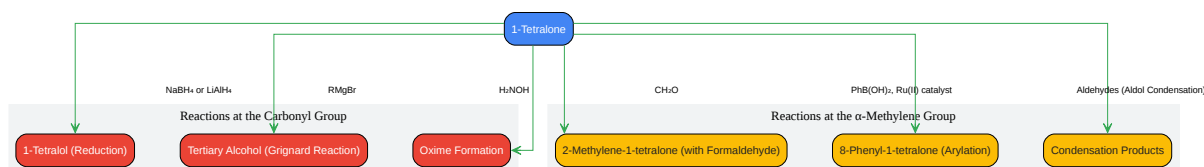
Caption: Synthesis of **1-Tetralone** via Friedel-Crafts Acylation.

Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Another commercially significant route is the oxidation of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin.[3][4] This process often involves air oxidation in the presence of metal catalysts, such as chromium or copper salts, which proceeds via a hydroperoxide intermediate.[3][7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **1-Tetralone** is dominated by its two key functional components: the carbonyl group and the α -methylene group, which is adjacent to both the carbonyl and the aromatic ring. This dual reactivity makes it a versatile intermediate.



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Caption: Key Reaction Pathways of **1-Tetralone**.

Key Reactions Include:

- **Reduction:** The ketone functionality can be readily reduced to a secondary alcohol, 1-tetralol, using reducing agents like sodium borohydride or lithium aluminum hydride.[3][8] A Birch reduction can reduce it further to 1,2,3,4-tetrahydronaphthalene.[3][8]

- Grignard Reactions: Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of tertiary alcohols.[\[3\]](#)[\[8\]](#)
- α -Functionalization: The α -methylene group is particularly reactive. It can undergo reactions like alkylation, arylation, and condensation. For instance, ruthenium-catalyzed arylation with phenyl boronic acid derivatives yields 8-phenyl-**1-tetralone**.[\[3\]](#)[\[8\]](#)
- Aromatization: **1-Tetralone** can be aromatized to 1-naphthol, a crucial industrial intermediate, through catalytic dehydrogenation at high temperatures.[\[3\]](#)

Applications in Research and Drug Development

The **1-tetralone** scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[\[9\]](#)[\[10\]](#)

- Antidepressants: It is a key precursor in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[\[9\]](#)
- Cardiovascular Drugs: 1-Naphthol, derived from **1-tetralone**, is a starting material for the beta-blocker propranolol.[\[3\]](#)
- Anticancer Agents: The tetralone core is found in various compounds with demonstrated antiproliferative activity against cancer cell lines.[\[9\]](#)
- Natural Product Synthesis: The **1-tetralone** skeleton is present in natural products like Aristelegone A, which is used in traditional Chinese medicine.[\[3\]](#)[\[10\]](#)
- Metabolic Disorders: Derivatives of **1-tetralone** have been investigated as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating metabolic disorders.[\[11\]](#)

Experimental Protocol: Reduction of 1-Tetralone to 1-Tetralol

This protocol details a standard laboratory procedure for the reduction of **1-tetralone** using sodium borohydride. This experiment is a fundamental transformation and serves as a reliable method for producing 1-tetralol.

Objective: To synthesize 1-tetralol from **1-tetralone** via reduction with sodium borohydride.

Materials:

- **1-Tetralone** (1.0 eq)
- Methanol (solvent)
- Sodium borohydride (NaBH_4) (1.05 eq)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **1-tetralone** (e.g., 3.65 g, 25.0 mmol) in methanol (e.g., 30 mL).^[5]
 - **Rationale:** Methanol is a suitable polar protic solvent that dissolves both the starting material and the reducing agent.
- **Cooling:** Place the flask in an ice-water bath and stir the solution until it cools to 0-5 °C.
 - **Rationale:** The reduction reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (e.g., 0.98 g, 26.3 mmol) to the cooled solution in small portions over 10-15 minutes.^[5]
 - **Rationale:** Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
 - **Rationale:** Allowing the reaction to proceed at room temperature ensures completion. TLC is an essential technique for verifying the consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding deionized water (e.g., 20 mL) to decompose any excess sodium borohydride. Then, acidify the mixture to pH ~2-3 with 1 M HCl.
 - **Rationale:** Quenching safely neutralizes the reactive reducing agent. Acidification protonates the resulting alkoxide to form the alcohol and helps in the subsequent workup.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).
 - **Rationale:** Ethyl acetate is a water-immiscible organic solvent that will selectively dissolve the desired product, separating it from the aqueous phase.
- **Washing and Drying:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
 - **Rationale:** Washing with brine removes residual water from the organic phase. The drying agent removes any remaining traces of water.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-tetralol.
 - **Rationale:** This step removes the volatile organic solvent, leaving the non-volatile product.
- **Purification (Optional):** If necessary, the crude product can be purified by column chromatography on silica gel.

Safety and Handling

1-Tetralone is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.^[2]
^[12] It is essential to handle this chemical with appropriate personal protective equipment

(PPE) in a well-ventilated area or a chemical fume hood.[13][14]

- Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][15]
- Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[12][13] Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13]
- First Aid: In case of contact, flush the affected area with copious amounts of water.[12] If inhaled, move to fresh air.[12] If ingested, rinse the mouth with water and seek immediate medical attention.[12][13]

References

- **1-Tetralone** - Wikipedia. [Link]
- **1-Tetralone** | C₁₀H₁₀O - PubChem. [Link]
- Synthesis of **1-tetralone** 1-tetralol - PrepChem.com. [Link]
- Microwave-Promoted Synthesis of **1-Tetralones** via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer - The Journal of Organic Chemistry. [Link]
- **1-Tetralone**, 97% 529-34-0 - Ottokemi. [Link]
- An Overview of Synthetic Approaches towards of Nitration of α -Tetralones - Bentham Science. [Link]
- **1-Tetralone** CAS#: 529-34-0 - ChemWh
- Reaction pathway for the synthesis of **1-tetralone** derivatives (1a–h),...
- Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. [Link]
- Reaction of **1-tetralones** with potassium hydroxide-sodium hydroxide - The Journal of Organic Chemistry. [Link]

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Sources

- 1. 1-Tetralone, 97% | Fisher Scientific [fishersci.ca]
- 2. 1-Tetralone | C₁₀H₁₀O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 9. nbinnno.com [nbinnno.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α -Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Tetralone(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
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